4-Aminochroman-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminochroman-7-ol is a heterocyclic organic compound that belongs to the class of chromans Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry The structure of this compound consists of a chroman ring with an amino group at the 4-position and a hydroxyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminochroman-7-ol can be achieved through several methods. One common approach involves the reduction of 4-chromanone oximes using reducing agents such as Raney-Ni/H₂. This method selectively produces 4-aminochromans . Another method involves the use of 2-chloromethyloxirane (epichlorohydrin) as a starting compound, followed by kinetic resolution and subsequent reactions to yield non-racemic 4-aminochroman-3-ols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques is common in industrial settings to produce enantiomerically pure compounds.
Chemical Reactions Analysis
Types of Reactions
4-Aminochroman-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group at the 4-position can be reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted chromans, chromanones, and amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Aminochroman-7-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Aminochroman-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to estrogen receptors, particularly estrogen receptor β (ERβ), and modulate their activity . This interaction can lead to various cellular responses, including changes in gene expression and cell signaling pathways. Additionally, the compound’s hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions with biological molecules, further influencing its biological activity.
Comparison with Similar Compounds
4-Aminochroman-7-ol can be compared with other similar compounds, such as:
4-Aminochroman-3-ol: This compound has a similar structure but with the amino group at the 3-position.
4-Aminothiochroman: This compound contains a sulfur atom in place of the oxygen in the chroman ring.
Chroman-4-one: This compound lacks the amino and hydroxyl groups and is used as a building block in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-amino-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C9H11NO2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-2,5,8,11H,3-4,10H2 |
InChI Key |
LZYJSJPHMWLNKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.